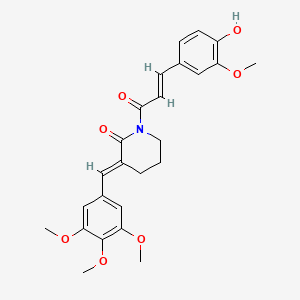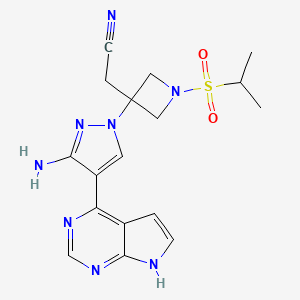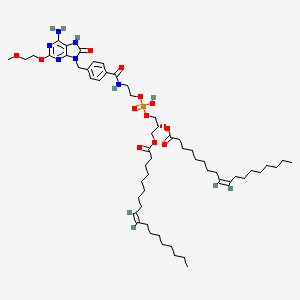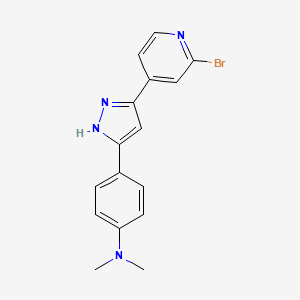![molecular formula C22H28FN3O4S B10855028 7-[(1-acetylpiperidin-4-yl)methoxy]-5-fluoro-2-(oxan-4-ylsulfanylmethyl)-3H-quinazolin-4-one](/img/structure/B10855028.png)
7-[(1-acetylpiperidin-4-yl)methoxy]-5-fluoro-2-(oxan-4-ylsulfanylmethyl)-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RBN-3143 is a novel, orally administered, first-in-class inhibitor of poly(ADP-ribose) polymerase 14 (PARP14). This compound has shown potential as a therapy for a range of inflammatory diseases, including atopic dermatitis, asthma, and psoriasis . PARP14 is an enzyme that modifies its substrates by ADP-ribosylation, which plays a crucial role in regulating immune responses and inflammation .
Preparation Methods
RBN-3143 is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of RBN-3143 is synthesized through a multi-step process that includes the formation of key intermediates.
Functionalization: The core structure is then functionalized with various chemical groups to achieve the desired properties of RBN-3143.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for RBN-3143 involve scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
RBN-3143 undergoes various chemical reactions, including:
Oxidation: RBN-3143 can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms from RBN-3143.
Substitution: Substitution reactions involve the replacement of one functional group in RBN-3143 with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of RBN-3143, while substitution reactions may yield various substituted analogs.
Scientific Research Applications
RBN-3143 has a wide range of scientific research applications, including:
Chemistry: RBN-3143 is used as a tool compound to study the role of PARP14 in various chemical processes and reactions.
Biology: In biological research, RBN-3143 is used to investigate the role of PARP14 in immune responses and inflammation. .
Medicine: RBN-3143 is being evaluated as a potential therapeutic agent for inflammatory diseases.
Mechanism of Action
RBN-3143 exerts its effects by selectively inhibiting PARP14, an enzyme that regulates immune responses and inflammation. By inhibiting PARP14, RBN-3143 reduces the production of inflammatory cytokines and the infiltration of inflammatory cells such as eosinophils and neutrophils . This leads to a decrease in inflammation and improvement in disease symptoms. The molecular targets and pathways involved include the IL-17 and IL-4/13 signaling pathways, which are key regulators of immune responses .
Comparison with Similar Compounds
RBN-3143 is unique compared to other PARP inhibitors due to its high selectivity for PARP14. Other similar compounds include:
RBN-2397: Another PARP inhibitor developed by Ribon Therapeutics, which targets a different PARP enzyme.
Olaparib: A PARP inhibitor used in the treatment of certain cancers, but with less selectivity for PARP14.
Niraparib: Another PARP inhibitor used in oncology, with broader activity against multiple PARP enzymes
RBN-3143 stands out due to its high selectivity for PARP14 and its potential as a therapeutic agent for inflammatory diseases, rather than oncology .
Properties
Molecular Formula |
C22H28FN3O4S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
7-[(1-acetylpiperidin-4-yl)methoxy]-5-fluoro-2-(oxan-4-ylsulfanylmethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C22H28FN3O4S/c1-14(27)26-6-2-15(3-7-26)12-30-16-10-18(23)21-19(11-16)24-20(25-22(21)28)13-31-17-4-8-29-9-5-17/h10-11,15,17H,2-9,12-13H2,1H3,(H,24,25,28) |
InChI Key |
LLXIEISWIFSUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)COC2=CC3=C(C(=C2)F)C(=O)NC(=N3)CSC4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B10854949.png)

![4-[(6-{4-[(3R)-3-({2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}oxy)pyrrolidin-1-yl]phenyl}pyridazin-3-yl)methyl]morpholine](/img/structure/B10854968.png)
![N-[2-[(2S,4R)-2-[[(1S)-1-(2-chloro-4-methoxyphenyl)ethyl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-6-fluoroquinoline-2-carboxamide](/img/structure/B10854971.png)

![5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(3-oxo-1,2-dihydroisoindol-5-yl)pyridine-2-carbonitrile](/img/structure/B10854989.png)
![(2R)-2-[(3,5-dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10854992.png)
![3-cyclohexyl-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B10855002.png)

![5-[(azetidin-3-yl)amino]-N-[(1R)-1-{3-[5-({[(1S,3R)-3-hydroxycyclopentyl]amino}methyl)thiophen-2-yl]phenyl}ethyl]-2-methylbenzamide](/img/structure/B10855021.png)


![1-tert-butyl-3-(1H-indol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10855044.png)
![[4-[[4-(2,2,2-Trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone](/img/structure/B10855046.png)
